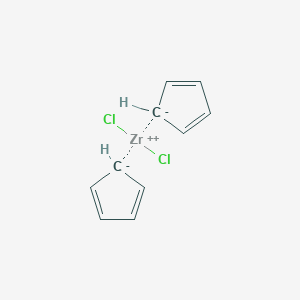

Cyclopentane;dichlorozirconium

Description

Properties

CAS No. |

1291-32-3 |

|---|---|

Molecular Formula |

C10H20Cl2Zr |

Molecular Weight |

302.39 g/mol |

IUPAC Name |

bis(cyclopentane);dichlorozirconium |

InChI |

InChI=1S/2C5H10.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

QGNRHWVXMACQOC-UHFFFAOYSA-L |

Canonical SMILES |

C1CCCC1.C1CCCC1.Cl[Zr]Cl |

Other CAS No. |

1291-32-3 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Zirconocene Dichloride Derivatives

Synthetic Methodologies for Zirconocene (B1252598) Dichloride

The most prevalent and established method for synthesizing the parent zirconocene dichloride (Cp₂ZrCl₂) involves the salt metathesis reaction between a zirconium(IV) source and a cyclopentadienyl (B1206354) anion source. wikipedia.org A common procedure utilizes zirconium(IV) chloride, often stabilized as a tetrahydrofuran (B95107) (THF) complex, which is reacted with two equivalents of sodium cyclopentadienide (B1229720) (NaCp). wikipedia.org The reaction is typically performed in an inert solvent like THF, leading to the formation of zirconocene dichloride, sodium chloride (NaCl) as a byproduct, and the liberation of THF. wikipedia.org

The reaction is represented as: ZrCl₄(THF)₂ + 2 NaCp → Cp₂ZrCl₂ + 2 NaCl + 2 THF wikipedia.org

An alternative procedure involves reacting zirconium tetrachloride with a solution of sodium cyclopentadienide in diethylene glycol dimethyl ether, added to a suspension of the zirconium salt in n-hexane. Following the reaction, the solvents are evaporated, and the solid residue is purified by Soxhlet extraction with chloroform (B151607) to yield white crystals of the product.

Synthesis of Substituted and Bridged Zirconocene Dichloride Complexes

The versatility of zirconocene dichloride complexes is greatly expanded by modifying the cyclopentadienyl (Cp) ligands. This includes adding substituents to the rings or linking them with a bridge to create ansa-metallocenes.

Substituted Zirconocene Dichlorides: Unbridged, substituted zirconocene dichlorides can be synthesized by reacting zirconium tetrachloride with two equivalents of a monolithiated, substituted cyclopentadienyl ligand. This approach is used to introduce a wide variety of functional groups onto the Cp rings, thereby tuning the electronic and steric properties of the resulting complex. For instance, complexes with fluorenyl-terminated alkyl or silyl (B83357) substituents on the cyclopentadienyl ring are prepared via this route.

Bridged (ansa-)Zirconocene Dichlorides: Ansa-metallocenes are characterized by a structural bridge connecting the two cyclopentadienyl rings, which restricts their rotation and alters the geometry at the metal center. wikipedia.org The synthesis of these complexes typically involves the reaction of a dianionic, bridged ligand with zirconium tetrachloride. rsc.org For example, ethylene-bridged bis(indenyl)zirconium dichloride is prepared by reacting the dilithium (B8592608) salt of bis(indenyl)ethane with a ZrCl₄/THF adduct. rsc.org

Another synthetic route to bridged zirconocenes involves the reductive coupling of fulvenes. For instance, 6,6-dimethylfulvene (B1295306) can undergo reductive coupling using reagents like sodium amalgam, followed by reaction of the resulting dianionic ligand product with ZrCl₄ in THF to yield tetramethylethylene-bridged zirconocene dichloride.

Molecular Structure and Geometry of Zirconocene Dichloride Complexes

The molecular structure of zirconocene dichloride and its derivatives is defined by a characteristic "bent metallocene" geometry. The central zirconium atom is coordinated by two cyclopentadienyl rings and two chloride ligands in a distorted tetrahedral arrangement. iucr.org

In the parent zirconocene dichloride, the cyclopentadienyl rings are not parallel. The angle formed by the centroids of the two Cp rings and the central zirconium atom (Cp(centroid)-Zr-Cp(centroid)) is approximately 128°. wikipedia.org The angle between the two zirconium-chlorine bonds (Cl-Zr-Cl) is about 97.1°. wikipedia.org The average Zr-Cl bond length has been determined by X-ray crystallography to be 2.447 Å. iucr.org

The introduction of a bridge in ansa-zirconocenes significantly impacts this geometry. The bridge pulls the cyclopentadienyl rings closer together, resulting in a smaller Cp(centroid)-Zr-Cp(centroid) angle. This constraint also influences the Cl-Zr-Cl angle. For example, in the phenylphosphine-bridged complex, [bis(η⁵-cyclopentadienyl)phenylphosphine]dichloridozirconium(IV), the Cp(centroid)-Zr-Cp(centroid) angle is reduced to 122.63°, while the Cl-Zr-Cl angle widens to 101.490°. nih.gov In substituted bridged systems like rac-(3-EtInd#)₂ZrCl₂, where Ind# represents a C₆Me₅H group, the Cp(centroid)-Zr-Cp(centroid) angle is 132.44°, and the average Zr-Cl bond length is 2.435 Å. rsc.org This modification of the coordination sphere around the zirconium center is a key factor in tuning the catalytic activity of these compounds.

| Compound | Cl-Zr-Cl Angle (°) | Cp(centroid)-Zr-Cp(centroid) Angle (°) | Average Zr-Cl Bond Length (Å) | Reference |

|---|---|---|---|---|

| Zirconocene Dichloride (Cp₂ZrCl₂) | 97.1 | 128 | 2.447 | wikipedia.orgiucr.org |

| [Bis(η⁵-cyclopentadienyl)phenylphosphine]dichloridozirconium(IV) | 101.490 | 122.63 | 2.427 | nih.gov |

| rac-(3-EtInd#)₂ZrCl₂ | Not Reported | 132.44 | 2.435 | rsc.org |

Mechanistic Investigations and Computational Analysis of Zirconocene Dichloride Catalysis

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory has emerged as a powerful tool for elucidating the complex mechanisms of zirconocene-catalyzed reactions. These computational methods allow for the detailed examination of reaction intermediates, transition states, and the energetic landscapes of catalytic cycles, providing a molecular-level understanding that is often challenging to obtain through experimental means alone.

DFT Modeling of Initiation, Propagation, and Termination Steps in Olefin Polymerization

DFT calculations have been instrumental in modeling the elementary steps of olefin polymerization catalyzed by zirconocene (B1252598) dichloride-based systems. These studies have provided a detailed picture of the initiation, propagation, and termination phases of the polymerization process.

Propagation proceeds through the successive insertion of monomer units into the growing polymer chain. DFT calculations have revealed that for α-olefins, 1,2-insertion is both kinetically and thermodynamically favored over 2,1-insertion. rsc.org The energy profiles computed through DFT show that the propagation steps are generally exothermic and have relatively low activation barriers, allowing for rapid chain growth. rsc.org The presence of α-agostic interactions, where a C-H bond from the growing polymer chain interacts with the electron-deficient zirconium center, has been identified in the transition states for olefin insertion, playing a crucial role in stabilizing these structures. acs.org

Termination of the growing polymer chain can occur through several pathways, with β-hydride elimination being a dominant mechanism. DFT studies have modeled the transition state for this process, providing insights into the factors that influence the competition between chain propagation and termination. The calculated energy barriers for β-hydride elimination are typically higher than those for propagation, which is consistent with the formation of high molecular weight polymers under appropriate reaction conditions. rsc.org

| Polymerization Step | Key DFT Findings |

| Initiation | The transition state for the first olefin insertion into the Zr-CH₃⁺ bond is often the highest energy barrier in the catalytic cycle. acs.org |

| Propagation | 1,2-insertion is the preferred pathway for α-olefins. The process is exothermic with low activation barriers. α-agostic interactions stabilize the transition states. acs.orgrsc.org |

| Termination | β-hydride elimination is a primary termination pathway. The activation barrier for termination is generally higher than for propagation. |

Computational Studies on Ion-Pair Formation and Speciation

The activation of zirconocene dichloride with a cocatalyst, such as methylaluminoxane (B55162) (MAO) or a borate, leads to the formation of a cationic zirconocene complex and a counteranion. The nature of the resulting ion pair is critical to the catalytic activity. DFT studies have provided significant understanding of the structure, stability, and dynamics of these ion pairs.

Computational models have distinguished between different types of ion pairs, primarily contact ion pairs (CIPs) , where the cation and anion are in direct contact, and solvent-separated ion pairs (SSIPs) , where one or more solvent molecules are interposed between the ions. DFT calculations have shown that the relative stability of CIPs and SSIPs is influenced by the solvent polarity and the steric bulk of the ligands on the zirconium center and the counteranion. nih.gov In many cases, the formation of solvent-separated ion pairs is found to be the preferred activation pathway. nih.gov

Theoretical Examination of Zirconocene Hydride Intermediates

Zirconocene hydride species are key intermediates in a variety of catalytic reactions, including olefin polymerization (especially in termination and re-initiation steps) and hydrosilylation. DFT calculations have been employed to investigate the electronic structure, stability, and reactivity of these hydride complexes.

Theoretical studies have provided insights into the geometric and electronic properties of zirconocene hydrides. The Zr-H bond is highly reactive and plays a central role in the catalytic cycle. Computational investigations have supported a cyclic, half-chair transition state in reactions involving zirconocene hydrides, which helps to rationalize the high stereoselectivity observed in certain transformations. acs.org The electronic structure of zirconocene hydride derivatives has been a subject of theoretical interest, with studies focusing on the nature of the metal-hydride bond and its influence on the complex's reactivity. acs.org

Energetic and Thermodynamic Characteristics of Reaction Pathways

A major contribution of DFT studies has been the detailed mapping of the energetic and thermodynamic landscapes of zirconocene-catalyzed reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive profile of the reaction pathway can be constructed.

The heterolytic dissociation energy, which is the energy required for the complete separation of the ion pair, has been identified as a crucial parameter that determines the energy characteristics of the polymerization reaction. researchgate.net A lower dissociation energy generally correlates with higher catalytic activity. The thermodynamic favorability of each step in the catalytic cycle, including monomer coordination, insertion, and chain termination, has been quantified through DFT calculations, providing a holistic understanding of the entire process.

| Thermodynamic Parameter | Significance in Zirconocene Catalysis |

| Activation Energy (Ea) | Determines the rate of individual reaction steps; the highest Ea corresponds to the rate-determining step. acs.org |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction step is exothermic or endothermic, influencing the overall energy balance of the catalytic cycle. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction step and the position of equilibria between different species. nih.gov |

| Ion-Pair Dissociation Energy | A key factor influencing catalyst activity; lower values generally lead to more active catalysts. researchgate.net |

Understanding Active Site Formation and Catalyst Activation

The transformation of the stable zirconocene dichloride precatalyst into a highly reactive catalytic species is a fundamental aspect of its application in catalysis. This activation process often involves the in situ generation of zirconocene hydride complexes, which are the true active catalysts in many reactions.

Formation of Zirconocene Hydride Catalysts In Situ

Zirconocene dichloride can be converted in situ into catalytically active zirconocene hydride species through various methods. A common approach involves the use of a stoichiometric reductant, such as a hydrosilane or an aluminum hydride. nih.govnih.gov Mechanistic investigations, often supported by computational studies, have shed light on the pathways of this transformation.

One proposed mechanism for the in situ formation of zirconocene hydride from zirconocene dichloride involves an amine-mediated ligand exchange. nih.govnih.gov In this process, the chloride ligands are replaced, and subsequent reaction with a hydrosilane generates the active hydride species. An oxo-bridged zirconocene dimer has been suggested as a key intermediate in this pathway. nih.govnih.gov

The in situ generation of zirconocene hydrides provides a practical and efficient way to access these highly reactive species from a stable and readily available precursor. The mild reaction conditions and functional group tolerance of some of these in situ methods have expanded the synthetic utility of zirconocene-based catalysis. nih.govnih.gov The ability to generate the active catalyst directly in the reaction mixture avoids the need to handle often sensitive and unstable hydride complexes separately.

Ligand Exchange Processes in Zirconocene Dichloride – Alkylaluminum Systems

The activation of zirconocene dichloride by alkylaluminum compounds is initiated by a series of complex ligand exchange processes. These exchanges are fundamental to the formation of the catalytically active species. The interaction between various zirconocene dichloride complexes (L₂ZrCl₂) and trimethylaluminum (B3029685) (AlMe₃) or triethylaluminum (B1256330) (AlEt₃) has been extensively studied, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the structures and dynamic properties of the resulting intermediates. rsc.orgresearchgate.netrsc.org

Studies involving zirconocene dichloride and trimethylaluminum show that the exchange of a chloride ligand for a methyl group on the zirconium center is a key initial step. d-nb.info This process leads to the formation of monoalkylated zirconocene species, such as L₂ZrMeCl. rsc.orgsemanticscholar.org The equilibrium of this exchange is influenced by the electron density at the zirconium center; complexes with lower electron densities, such as those with indenyl ligands, show a greater tendency to undergo this exchange. d-nb.info Even with a large excess of trimethylaluminum, the reaction typically stops at the mono-methylation stage. d-nb.info In contrast, reactions with triethylaluminum or triisobutylaluminum (B85569) can lead to the transfer of two alkyl groups, followed by alkane elimination. d-nb.info

The dynamics of these exchange processes have been quantified. For instance, the activation parameters for the methyl group exchange in various monoalkyl-substituted ansa-zirconocene complexes have been determined for the first time. rsc.orgresearchgate.netsemanticscholar.org The nature of the solvent and the concentration of the organoaluminum compound also significantly affect the activation parameters of the alkyl exchange. rsc.orgsemanticscholar.org

Detailed NMR studies, including 1D and 2D techniques like EXSY (Exchange Spectroscopy), have been employed to track these exchanges. researchgate.net For example, in the L₂ZrCl₂–AlMe₃ system, the formation of various intermediates and their dynamic behavior can be monitored. rsc.orgresearchgate.net The reaction between L₂ZrCl₂ and AlEt₃ is shown to produce intermediates such as L₂ZrEtCl and bimetallic species like L₂Zr(μ-Cl)CH₂CH₂AlEt₂ and L₂Zr(μ-H)CH₂CH₂AlEt₂. rsc.orgresearchgate.net The relative ratio of these intermediates is dependent on the ligand structure of the zirconocene and the solvent used. rsc.orgresearchgate.net

| Zirconocene Complex (L₂ZrCl₂) | Co-catalyst | Observed Intermediates | Analytical Technique | Ref. |

| Cp₂ZrCl₂ and various ansa-zirconocenes | AlMe₃ | L₂ZrMeCl, Bimetallic complexes | NMR Spectroscopy (including EXSY) | rsc.orgresearchgate.net |

| Cp₂ZrCl₂ and various ansa-zirconocenes | AlEt₃ | L₂ZrEtCl, L₂Zr(μ-Cl)CH₂CH₂AlEt₂, L₂Zr(μ-H)CH₂CH₂AlEt₂ | NMR Spectroscopy | rsc.orgresearchgate.net |

| Various zirconocene dichlorides | Al₂(CH₃)₆ | L₂ZrMeCl | Not Specified | d-nb.info |

| Zirconocene dichloride | Diethylzinc (B1219324) | Zirconium-organozinc complex (minor) | DFT analysis, NMR Spectroscopy | chemrxiv.orgchemrxiv.org |

Table 1: Summary of Investigated Ligand Exchange Processes and Intermediates.

Role of Co-catalysts in Active Site Generation

Co-catalysts are essential for transforming the stable zirconocene dichloride precatalyst into a highly active cationic species capable of olefin polymerization. The most common and extensively studied co-catalyst is methylaluminoxane (MAO). researchgate.nettaylorandfrancis.com However, other activators, such as organoboron compounds, also play a crucial role. mdpi.comnih.gov

The primary functions of MAO are to alkylate the zirconocene dichloride and to abstract a ligand (e.g., chloride or alkyl) to generate a coordinatively unsaturated, electrophilic metal cation, which is the active site for polymerization. researchgate.nethhu.de The process typically begins with the alkylation of Cp₂ZrCl₂ by trimethylaluminum (TMA), which is often present in commercial MAO, to form Cp₂ZrCH₃Cl. researchgate.net Subsequently, an excess of MAO facilitates the abstraction of the remaining chloride ligand, forming a cationic species like [Cp₂ZrCH₃]⁺, which is stabilized by a large, weakly coordinating MAO anion. researchgate.nethhu.de A large excess of MAO is typically required to drive this equilibrium towards the active species and to scavenge impurities. hhu.de

Boron-based co-catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), are also powerful activators. mdpi.comnih.gov These compounds function by abstracting an alkyl group from a pre-alkylated zirconocene complex. For instance, B(C₆F₅)₃ can abstract a methyl group from Cp₂ZrMe₂ to form the ion pair [Cp₂ZrMe]⁺[MeB(C₆F₅)₃]⁻. acs.org Similarly, [Ph₃C][B(C₆F₅)₄] reacts with a zirconocene dimethyl complex to generate the active cation [Cp₂ZrMe]⁺ and the stable [B(C₆F₅)₄]⁻ anion. mdpi.com

Computational studies using Density Functional Theory (DFT) have provided insights into the thermodynamics and electronics of ion-pair formation. acs.org The stability of the resulting ion pair is influenced by both the steric bulk and the electronic properties of the ligands on the zirconium center. For example, increasing methyl substitution on the cyclopentadienyl (B1206354) ligands enhances the electron density at the Zr center, which in turn affects the stability and separation energy of the ion pair. acs.org The formation of solvent-separated ion pairs is often the preferred activation pathway. acs.org In some systems, the activation can also lead to the formation of hydride intermediates, particularly when using co-catalysts like di(isobutyl)alane (HAlBuⁱ₂), which are precursors to catalytically active sites. nih.gov

| Co-catalyst/Activator | Proposed Mechanism of Action | Resulting Active Species (general form) | Ref. |

| Methylaluminoxane (MAO) | Alkylation and abstraction of anionic ligand | [L₂ZrR]⁺[MAO]⁻ | researchgate.nethhu.de |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Abstraction of an alkyl group from L₂ZrR₂ | [L₂ZrR]⁺[RB(C₆F₅)₃]⁻ | acs.orgstrath.ac.ukfigshare.com |

| Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]) | Abstraction of an alkyl group from L₂ZrR₂ | [L₂ZrR]⁺[B(C₆F₅)₄]⁻ | mdpi.comnih.gov |

| Di(isobutyl)alane (HAlBuⁱ₂) / Boron Activator | Formation of zirconocene hydrides via β-H elimination | Zr,Zr- and Zr,Al-hydride intermediates | mdpi.comnih.gov |

Table 2: Common Co-catalysts and their Role in Generating Active Sites.

Investigations of Intermediates and Transition States

The detailed characterization of intermediates and transition states is crucial for a complete understanding of the catalytic cycle of zirconocene dichloride. A combination of spectroscopic techniques and computational modeling has been employed to identify and analyze these transient species.

In reactions catalyzed by zirconocene dichloride and alkylaluminums, various bimetallic and hydride intermediates have been identified. For example, in the L₂ZrCl₂/AlEt₃ system, intermediates including L₂ZrEtCl, the chlorine-bridged L₂Zr(μ-Cl)CH₂CH₂AlEt₂, and the hydride-bridged L₂Zr(μ-H)CH₂CH₂AlEt₂ have been observed using NMR spectroscopy. rsc.orgresearchgate.net The formation of these intermediates is highly dependent on the zirconocene's ligand framework and the reaction solvent. rsc.org In certain ansa-zirconocenes, an exchange process within the ethanediyl bridge of the five-membered bimetallic complex L₂Zr(μ-Cl)CH₂CH₂AlEt₂ has been shown to proceed through a zirconocenecyclopropane structure. rsc.orgresearchgate.net

Zirconocene hydride species are key intermediates in many catalytic processes, including polymerization and reductions. nih.govnih.gov These can be generated in situ from zirconocene dichloride using reagents like hydrosilanes or organoaluminum hydrides. mdpi.comnih.gov Mechanistic studies suggest the involvement of an oxo-bridged zirconocene dimer as a precatalyst in some reduction reactions, which then reacts with a silane (B1218182) to form the active zirconocene hydride species. nih.gov Bis-zirconium hydride complexes have also been identified as precursors to catalytically active sites, particularly for selective alkene dimerization. nih.gov

Computational studies have been invaluable for elucidating structures and energetics where experimental observation is difficult. Ab initio molecular orbital calculations have been used to determine the energetic preference for certain isomeric intermediates. For example, in the formation of zirconocene ketimides from zirconocene dichloride, calculations showed a significant energetic preference (11.9 kcal mol⁻¹) for the zirconocene ketimide isomer [Cp₂Zr(Cl)N=C(t-Bu)CH₃] over its theoretical azaallyl isomer, attributed to a stabilizing heteroallenic (Zr-N-C) interaction. strath.ac.ukfigshare.com These calculations confirmed the preference for the η¹-ketimide cation upon methide abstraction by B(C₆F₅)₃. strath.ac.ukfigshare.com DFT has also been used to study the thermochemistry and reaction pathways leading to various zirconocene species formed from the reaction of zirconocene dichloride with butyllithium, helping to rationalize the formation of observed products. acs.org

| Intermediate/Transition State Type | System/Reaction | Method of Investigation | Key Findings | Ref. |

| Bimetallic Intermediates (e.g., L₂Zr(μ-Cl)CH₂CH₂AlEt₂) | L₂ZrCl₂ / AlEt₃ / Alkene | NMR Spectroscopy | Structure and ratio depend on ligands and solvent; involves zirconocenecyclopropane structures. | rsc.orgresearchgate.net |

| Zirconocene Hydrides | L₂ZrCl₂ / Hydrosilane / Amine | Mechanistic Experiments, Spectroscopy | In situ generation via an oxo-bridged dimer precatalyst. | nih.gov |

| Bis-zirconium Hydride Complexes | L₂ZrCl₂ / HAlBuⁱ₂ / Activator | NMR Spectroscopy | Precursors for active sites in selective alkene dimerization. | nih.gov |

| Zirconocene Ketimide Isomers | Cp₂ZrCl₂ / Lithium 1-azaallyl | Ab initio calculations, X-ray diffraction | Ketimide isomer is energetically preferred over the azaallyl isomer due to Zr-N-C bonding. | strath.ac.ukfigshare.com |

| Trivalent Zirconocene Complexes | ansa-Zirconocene Precatalysts | EPR and NMR Spectroscopy | Formation from precatalysts during olefin polymerization. | acs.org |

Table 3: Selected Investigations of Catalytic Intermediates and Transition States.

Ligand Design, Modification, and Structure Activity Relationships in Zirconocene Dichloride Catalysis

Influence of Cyclopentadienyl (B1206354) Ligand Substitution on Catalytic Performance

The catalytic performance of zirconocene (B1252598) dichloride is significantly influenced by the substitution on its cyclopentadienyl (Cp) ligands. These substitutions can alter the steric and electronic environment of the zirconium center, thereby affecting the catalyst's activity, selectivity, and the properties of the resulting products in polymerization reactions.

The introduction of substituents on the cyclopentadienyl rings can modify the electronic properties of the zirconium center. Electron-donating groups, such as alkyl groups, increase the electron density at the metal center. nih.gov This increased electron density can influence the strength of the interaction between the catalyst and the incoming monomer, as well as the stability of the resulting polymer chain. Conversely, electron-withdrawing substituents can decrease the electron density at the zirconium center, which can also impact catalytic activity. The nature of the Cp substituents plays a crucial role in tailoring both electronic and steric properties, enabling precise modulation of the inherent electron deficiency of the Zr center. nih.gov

Steric hindrance around the zirconium center, introduced by bulky substituents on the Cp ligands, plays a critical role in determining the stereoselectivity of the catalyst, particularly in propylene polymerization. The size and placement of these substituents can control the orientation of the incoming monomer, leading to the formation of polymers with specific tacticities (e.g., isotactic or syndiotactic). For instance, relatively unhindered cyclopentadienyl ligands allow for close contact between two zirconium centers, which can influence the magnetic properties and reactivity of the resulting complexes. bac-lac.gc.ca The introduction of bulky substituents at the indenyl ligands of non-bridged metallocene catalysts can result in hindered rotation of the ligand moieties around the ligand-metal bond axis. researchgate.net

The interplay between electronic and steric effects is crucial. For example, while bulky substituents can enhance stereoselectivity, they might also reduce the catalyst's activity by hindering the approach of the monomer to the active site. Therefore, a balance between these effects is often sought to optimize catalyst performance for a specific application.

Ansa-Bridged Zirconocene Dichloride Complexes and Their Effects on Catalysis

Ansa-bridged zirconocene dichloride complexes are a class of metallocene catalysts where the two cyclopentadienyl-type ligands are linked by a bridging group. This structural modification has profound effects on the catalytic properties of the zirconocene complex, primarily by altering the geometry and rigidity of the catalyst's framework. researchgate.net

The bridge in ansa-metallocenes restricts the rotation of the cyclopentadienyl rings, leading to a more defined and rigid geometry around the zirconium center. researchgate.net This rigidity is a key factor in controlling the stereoselectivity of polymerization reactions. For example, C₂-symmetric ansa-zirconocenes are well-known for their ability to produce highly isotactic polypropylene. The bridge pre-organizes the ligand framework, creating a chiral environment that dictates the stereochemistry of monomer insertion.

The nature of the bridging atom or group also influences the catalytic activity. Common bridges include silylene (-SiR₂-), ethylene (B1197577) (-CH₂-CH₂-), and methylene (-CH₂-) groups. The length and type of the bridge affect the angle between the cyclopentadienyl ligands (the Cp-Zr-Cp angle), which in turn influences the accessibility of the active site to the monomer. For instance, a shorter bridge generally leads to a smaller Cp-Zr-Cp angle, which can impact both the activity and the molecular weight of the resulting polymer. The bridges have important effects on the activities of the catalysts and polymer properties such as molecular weight and tacticity, mainly by altering the framework of the catalysts. researchgate.netresearchgate.net

Furthermore, the substituents on the bridge itself can have an electronic effect on the zirconium center, although this is generally less pronounced than the effect of substituents on the cyclopentadienyl rings. The primary role of the bridge is to enforce a specific geometry and control the steric environment around the active site. The development of ansa-metallocenes has been a significant advancement in the field of Ziegler-Natta catalysis, allowing for the synthesis of polymers with precisely controlled microstructures. researchgate.net

Indenyl and Fluorenyl Ligand Systems in Zirconocene Dichloride Catalysts

Replacing the cyclopentadienyl ligands in zirconocene dichloride with indenyl (Ind) or fluorenyl (Flu) systems introduces significant changes to the catalyst's structure and reactivity. These fused-ring systems offer a different steric and electronic environment compared to the simpler cyclopentadienyl ligand, which can be exploited to tune the catalytic performance.

Indenyl and fluorenyl ligands are known to exhibit a phenomenon called the "indenyl effect," which refers to their ability to undergo haptotropic shifts (η⁵ to η³ or η¹ coordination modes). researchgate.net This flexibility can facilitate ligand substitution and other elementary steps in the catalytic cycle, potentially leading to higher catalytic activities compared to their cyclopentadienyl counterparts. The substitution of fluorenyl ligands in unbridged or bridged (ansa) metallocene complexes allows the variation of steric requirements and symmetry of these complexes, which strongly influences catalytic activity and stereospecificity. researchgate.net

The extended π-systems of indenyl and fluorenyl ligands also modify the electronic properties of the zirconium center. These ligands are generally considered to be more electron-withdrawing than cyclopentadienyl ligands, which can affect the electrophilicity of the metal center and its interaction with monomers.

From a steric perspective, the benzo-fused portion of the indenyl and fluorenyl ligands creates a more open coordination sphere around the zirconium atom compared to substituted cyclopentadienyl ligands of similar bulk. This can lead to differences in monomer coordination and insertion, affecting both the activity of the catalyst and the properties of the resulting polymer. For example, zirconocene dichlorides bearing ω-aryloxyalkyl substituted indenyl ligands have been synthesized and their catalytic activity in ethylene polymerization has been studied. yu.edu.jo Similarly, zirconocene dichloride complexes with bulky ω-9-methylfluorenylalkyl substituted indenyl ligands have shown to be highly active catalysts for ethylene polymerization upon activation with methylaluminoxane (B55162) (MAO). researchgate.net

Correlation between Ligand Environment, Electron Density, and Catalytic Activity/Selectivity

The catalytic activity and selectivity of zirconocene dichloride catalysts are intricately linked to the electronic environment of the zirconium center, which is directly influenced by the nature of its ligands. The electron density at the metal center is a key determinant of its reactivity towards olefin monomers.

The electronic nature of the substituents on the cyclopentadienyl-type ligands plays a crucial role in modulating the electron density at the zirconium atom. Electron-donating groups increase the electron density, making the metal center less electrophilic. This can affect the equilibrium of monomer coordination and the rate of insertion. Conversely, electron-withdrawing groups decrease the electron density, rendering the metal center more electrophilic and potentially more reactive towards electron-rich monomers. The electron-donating nature of methyl groups, for instance, increases electron density at the metal center. nih.gov Functional groups can alter the activity of a catalyst depending on their electron donating or withdrawing effects. yu.edu.jo

The geometry of the ligand framework also influences the electron density distribution. For example, the Cp-Zr-Cp angle in ansa-metallocenes, dictated by the bridge, can affect the overlap of metal and ligand orbitals, thereby influencing the electronic structure of the active site.

A direct correlation between the electron density at the metal center and catalytic activity is not always straightforward, as steric factors also play a significant role. However, for a series of structurally similar catalysts, trends can often be observed. For instance, in some systems, a more electrophilic (less electron-dense) metal center leads to higher activity in ethylene polymerization. The selectivity of the catalyst, particularly stereoselectivity in propylene polymerization, is also influenced by the electronic environment, as it can affect the stability of different transition states during the insertion process.

Steric and Electronic Effects of Ligand Modification on Catalytic Efficiency

The efficiency of zirconocene dichloride catalysts is a result of a delicate balance between the steric and electronic effects imparted by the ligand framework. Modifications to the ligands are the primary means by which the performance of these catalysts is tuned for specific applications.

Steric Effects: The steric bulk of the ligands around the zirconium center is a major determinant of the catalyst's efficiency. Increased steric hindrance can:

Enhance stereoselectivity: By controlling the orientation of the incoming monomer, bulky ligands can lead to the formation of highly stereoregular polymers.

Influence polymer molecular weight: A more crowded active site can hinder chain termination processes, leading to polymers with higher molecular weights.

Affect catalytic activity: Excessive steric bulk can impede the approach of the monomer to the active site, thereby reducing the catalytic activity.

Electronic Effects: The electronic properties of the ligands directly influence the reactivity of the zirconium center. These effects can:

Modulate catalytic activity: By altering the electron density at the metal center, the rate of monomer coordination and insertion can be controlled. The electronic enrichment of the metal center strengthens the donor capability of the Cp′ ligands. nih.gov

Influence comonomer incorporation: In copolymerization reactions, the electronic nature of the catalyst can affect its affinity for different monomers, thus influencing the composition of the resulting copolymer.

Emerging Research Directions and Green Chemistry Principles in Zirconocene Dichloride Applications

Zirconocene (B1252598) Dichloride in Environmentally Benign Synthetic Processes

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to syntheses involving zirconocene dichloride. The compound serves as an efficient catalyst in various reactions, promoting higher yields and simplified, economically viable purification processes.

One notable application is in the direct amidation of carboxylic acids and amines. Zirconocene dichloride catalyzes this transformation without the need for pre-activation of the carboxylic acid or the use of coupling reagents, which are common in traditional methods and often generate significant waste. This approach represents a greener alternative for synthesizing amides, a fundamental linkage in pharmaceuticals and materials science. sigmaaldrich.com

Furthermore, zirconocene dichloride is a precursor for the in situ generation of zirconocene hydride catalysts, such as Schwartz's reagent. acs.orgacs.org Recent methodologies have been developed for the catalytic generation and turnover of these hydride complexes under mild conditions. For instance, using just 2.5–5 mol % of zirconocene dichloride with a hydrosilane as the reductant enables the efficient reduction of carbonyls without the stringent requirement for air- or moisture-free environments. acs.org This method's tolerance to various functional groups and milder conditions contribute to its environmental benignity. acs.org Zirconocene dichloride also catalyzes multi-component cascade reactions, such as the synthesis of quinolines, which enhances atom economy by combining several steps into a single operation. taylorandfrancis.com

Table 1: Green Chemistry Applications of Zirconocene Dichloride

| Application | Role of Zirconocene Dichloride | Green Chemistry Principle | Key Findings |

| Amidation | Catalyst | Atom Economy, Waste Prevention | Promotes direct amide formation from unactivated carboxylic acids and amines, avoiding coupling reagents. sigmaaldrich.com |

| Carbonyl Reduction | Catalyst Precursor | Catalysis, Milder Conditions | Enables in situ generation of ZrH catalysts that are functional-group-tolerant and operate under mild conditions. acs.org |

| Quinolone Synthesis | Catalyst | Atom Economy, Step Reduction | Facilitates a three-component cascade Mannich addition with C-C bond formation and cyclization. taylorandfrancis.com |

| Carboalumination | Catalyst | High Selectivity | Catalyzes the addition of trimethylaluminium to alkynes with high stereoselectivity for synthesizing trisubstituted olefins. wikipedia.org |

Photoinduced Catalysis and Radical Generation Utilizing Zirconocene Dichloride

Zirconocene dichloride has emerged as a significant compound in the field of photochemistry, particularly for its ability to initiate radical polymerization and generate valuable radical species under light irradiation. acs.orgacs.org When used as a photoinitiator, it demonstrates remarkable efficiency, in some cases surpassing that of standard initiators, especially in reactions conducted under air where oxygen inhibition is a common issue. acs.org

The photochemical activity of zirconocene dichloride is rooted in the homolytic cleavage of its ligand-metal bond upon irradiation with light, typically in the near-ultraviolet range. chemrxiv.org This photolysis leads to the formation of a zirconium-centered radical and a ligand-centered radical, which can then initiate further chemical transformations. chemrxiv.org This process has been investigated through techniques like electron spin resonance (ESR) spectroscopy, which has provided strong evidence for the formation of these radical species. acs.orgchemrxiv.org

In the realm of photoredox catalysis, visible light can be used to generate the reactive zirconocene(III) species from zirconocene(IV) precursors. jyamaguchi-lab.comoup.comoup.combohrium.com This can occur either through the photolysis of a C-Zr bond in an alkyl zirconium species or via the reduction of zirconocene(IV) by an excited photocatalyst. oup.comoup.combohrium.com This strategy has been successfully applied to a variety of synthetic transformations, including:

Hydrophosphination: The parent and decamethyl zirconocene dichloride compounds have been used as radical initiators for the hydrophosphination of styrenes and activated alkenes upon UV irradiation. chemrxiv.org

Chlorine Atom Transfer: In combination with a photoredox catalyst, zirconocene dichloride facilitates the cleavage of strong C-Cl bonds in unactivated primary, secondary, and tertiary alkyl chlorides to generate carbon-centered radicals for hydrogenation and borylation reactions. oup.comnih.gov The high strength of the resulting Zr-Cl bond is a key driving force for this challenging transformation. nih.govnih.gov

Cyclization and Cross-Coupling: Photoinduced radical generation from zirconocene derivatives has been used in three-component radical [4+2] cyclization–allylation reactions and in nickel-catalyzed cross-coupling reactions with organic halides. oup.com

Table 2: Photoinduced Reactions Catalyzed by Zirconocene Dichloride

| Reaction Type | Method of Radical Generation | Substrates | Products |

| Radical Photopolymerization | Type I Photoinitiator | Acrylates | Polymers, Zirconium-based nanoparticles acs.orgacs.org |

| Hydrophosphination | Homolysis of L-Zr bond | Styrenes, Activated Alkenes | Hydrophosphination products chemrxiv.org |

| Chlorine Atom Transfer | Photoredox Catalysis (XAT) | Unactivated Alkyl Chlorides | Hydrogenated and Borylated Alkanes oup.comnih.gov |

| [4+2] Cyclization-Allylation | Photoredox Catalysis | Alkenes, Allyl Zirconocenes | Allylated Hexahydrocarbazoles oup.com |

| Reductive Homocoupling | Photoredox Catalysis | Benzyl Chlorides | Bibenzyls nih.gov |

Development of Novel Zirconium-Based Nanoparticles from Zirconocene Dichloride Precursors

A groundbreaking application of zirconocene dichloride's photochemical properties is the in situ formation of zirconium-based nanoparticles. acs.org When zirconocene dichloride is used as a photoinitiator in polymerization reactions under aerated conditions, its irradiation with UV light leads to the generation of well-defined, spherical nanoparticles. acs.orgacs.org

This process is mediated by oxygen, where peroxyl radicals, formed by the reaction of initiating radicals with oxygen, add to the zirconocene dichloride. acs.org This results in the formation of Zr-O bonds, which is a key step in the nanoparticle generation mechanism. acs.orgacs.org The resulting nanoparticles are not pure zirconia but are oxygenated, zirconium-based structures that may contain partially inserted organic groups. acs.org

Transmission electron microscopy (TEM) has shown that these nanoparticles have a narrow size distribution, with a significant portion having diameters in the range of 50 to 70 nanometers. acs.org The ability to generate these nanoparticles directly within a polymer matrix as it forms opens up possibilities for creating polymer nanocomposites with enhanced mechanical, optical, or electronic properties. acs.orgacs.org Zirconia and zirconia-based materials are known for their hardness, chemical inertness, and high melting temperature, making them desirable for creating hard and resistant coatings. acs.org

Table 3: Properties of Nanoparticles from Zirconocene Dichloride

| Property | Description | Source |

| Formation Method | Photoinduced, oxygen-mediated generation from Cp₂ZrCl₂ precursor | acs.orgacs.org |

| Morphology | Well-defined spherical shape | acs.org |

| Size Distribution | Narrow, with a peak diameter of 63 nm (50-70 nm range) | acs.org |

| Composition | Oxygenated Zr-based nanoparticles (containing Zr-O bonds) | acs.orgacs.org |

| Generation Condition | In situ during photopolymerization under air | acs.org |

Biological and Medical Applications of Zirconocene Dichloride (e.g., Antiviral Polymers)

The biological activity of organometallic compounds is a rapidly expanding field of research, and zirconocene dichloride and its derivatives have shown potential in various medical applications. A key area of interest is the development of novel polymers with therapeutic properties.

Zirconocene dichloride is a crucial precursor in the synthesis of zirconocene-containing polymers that exhibit antiviral activity. wisdomlib.org Research has demonstrated that polymers derived from the reaction of bis(cyclopentadienyl)zirconium dichloride with other organic molecules can inhibit viral replication. For example, a polymer created from zirconocene dichloride and diethylstilbestrol was found to be active against the vaccinia virus. nih.gov At a concentration of 0.15 μg/mL, this specific polymer could prevent infection in over 35% of treated cells. nih.gov This highlights the potential of using zirconocene dichloride as a building block for creating new antiviral materials. wisdomlib.org The development of such polymers is particularly relevant for combating viruses like the Zika virus. wisdomlib.org

Beyond antiviral applications, functionalized zirconocene dichloride compounds have been investigated for their anticancer properties. nih.gov Studies have shown that certain new ionic zirconocene dichloride derivatives exhibit excellent cytotoxicity against a range of human tumor cell lines, marking a significant step in the development of zirconium-based anticancer agents. nih.gov Additionally, zirconocene incorporated into heterocyclic β-diketones and N-protected α/β-amino acids has been screened for antimicrobial activity, demonstrating the broad biopotential of these organometallic structures.

Table 4: Selected Biological Applications of Zirconocene Dichloride Derivatives

| Application Area | Derivative/Polymer | Target | Finding |

| Antiviral | Polymer of Zirconocene dichloride and diethylstilbestrol | Vaccinia Virus | Prevented infection in >35% of cells at 0.15 μg/mL. nih.gov |

| Antiviral | Zirconocene-containing polymers | Zika Virus | Zirconocene dichloride is an essential precursor for these antiviral polymers. wisdomlib.org |

| Anticancer | Ionic functionalized zirconocene dichloride | Human Tumor Cell Lines | Exhibits excellent cytotoxicity. nih.gov |

| Antimicrobial | Zirconocene incorporated with heterocyclic β-diketones | Bacteria and Fungi | Screened for antimicrobial activity to examine structure-activity relationships. |

Q & A

Q. What are the standard protocols for synthesizing zirconocene dichloride, and how is purity validated?

Zirconocene dichloride is typically synthesized via ligand substitution reactions involving zirconium(IV) chloride and cyclopentadienyl ligands. A documented procedure involves reacting zirconium tetrachloride with sodium cyclopentadienide in anhydrous tetrahydrofuran (THF), followed by purification via recrystallization from chloroform or benzene . Purity is validated using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. For example, >97% purity is confirmed via argentometric titration (silver nitrate titration) and gravimetric analysis .

Q. What solvents are compatible with zirconocene dichloride, and how does solubility affect experimental design?

Zirconocene dichloride is soluble in non-polar solvents like chloroform and benzene but insoluble in water or alcohols due to its hydrolytic instability . Solvent choice impacts reaction design: for catalytic applications, solvents must avoid deactivating the catalyst. For instance, reactions in cyclohexane or heptane at 80°C are reported for transamidation reactions .

Q. What safety protocols are critical when handling zirconocene dichloride?

The compound poses risks of skin corrosion, eye damage, and respiratory irritation (H314, H290) . Key protocols include:

- Use of local exhaust ventilation to control airborne dust.

- Personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.

- Immediate rinsing with water for skin/eye contact (15 minutes minimum) .

Advanced Research Questions

Q. How does zirconocene dichloride catalyze transamidation reactions, and what mechanistic insights exist?

Zirconocene dichloride acts as a Lewis acid catalyst, coordinating to carbonyl oxygen in amides to activate the substrate for nucleophilic attack by amines. A study by Atkinson et al. (2012) demonstrated its efficacy in transamidating benzylamine with acetamide, yielding N-benzylacetamide in 83% efficiency under solvent-free conditions at 80°C . Mechanistic studies suggest a four-membered transition state involving Zr–O and Zr–N interactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of zirconocene dichloride across studies?

Discrepancies in catalytic yields (e.g., 80–85% in thiazoline synthesis ) often stem from variations in reaction conditions. To address contradictions:

- Compare solvent polarity, temperature, and substituent effects (e.g., alkyl chain length in thiazoline synthesis; see Table 3 in ).

- Replicate experiments with controlled variables (catalyst loading, moisture exclusion).

- Use kinetic studies (e.g., in situ IR spectroscopy) to monitor intermediate formation .

Q. What strategies optimize reaction conditions for zirconocene dichloride-mediated C–H activation?

Optimization involves systematic parameter variation:

- Temperature : Elevated temperatures (150–180°C) enhance reactivity in cyclization reactions but risk decomposition .

- Substituent effects : Bulky substituents on substrates may sterically hinder Zr coordination, reducing yields (e.g., 80% yield for C7H15 vs. 85% for C5H11 in thiazoline synthesis ).

- Catalyst loading : 5 mol% is typical, but excess catalyst can lead to side reactions .

Q. What advanced characterization techniques validate zirconocene dichloride’s structural integrity in novel applications?

Beyond NMR and TLC:

- X-ray crystallography : Confirms solid-state structure and bonding geometry .

- Mass spectrometry (MS) : Identifies decomposition products under thermal stress.

- Cyclic voltammetry : Probes redox behavior in catalytic cycles .

Methodological Guidelines

-

Experimental Design :

-

Data Analysis :

-

Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.